molecular formula C22H27N3O5S2 B2503751 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1251552-82-5

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2503751
CAS No.: 1251552-82-5
M. Wt: 477.59
InChI Key: DKCHSIIMONIKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Scientific Research Applications

Phenylethanolamine N-Methyltransferase Inhibition

Studies have identified several tetrahydroquinoline derivatives as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). PNMT plays a crucial role in the biosynthesis of epinephrine from norepinephrine. Compounds exhibiting high PNMT inhibitory potency and selectivity are considered potential therapeutic agents for conditions where modulation of catecholamine levels is beneficial. These derivatives are also predicted to penetrate the blood-brain barrier, suggesting their potential utility in central nervous system disorders (Grunewald et al., 2005), (Romero et al., 2004).

Chemical Synthesis and Functionalization

The chemical versatility of tetrahydroquinoline derivatives is evident in their use in synthetic chemistry. For example, a cascade halosulfonylation reaction involving 1,7-enynes leads to the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This reaction showcases the ability to introduce multiple functional groups, including C-S, C-C, and C-X bonds, thereby increasing molecular complexity (Zhu et al., 2016).

Anticancer Activity

Aromatic sulfonamides containing a condensed piperidine moiety, including tetrahydroquinoline derivatives, have been explored for their potential as anticancer agents. These compounds have shown to induce oxidative stress and glutathione depletion in various cancer cell lines. Their cytotoxic effects, confirmed across different types of cancer cells, underscore the potential for designing new anticancer therapies based on tetrahydroquinoline scaffolds (Madácsi et al., 2013).

Histone Deacetylase Inhibition

1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent inhibitors of histone deacetylases (HDAC), displaying significant cytotoxicity towards prostate cancer cells. These findings suggest their potential as therapeutic agents targeting cancer through epigenetic modulation (Liu et al., 2015).

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-32(28,29)25-10-2-4-16-6-7-17(14-18(16)25)24-21(27)20(26)23-15-22(8-11-30-12-9-22)19-5-3-13-31-19/h3,5-7,13-14H,2,4,8-12,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCHSIIMONIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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